molecular formula C7H3ClF3NO3 B1402221 4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene CAS No. 1404194-21-3

4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene

Cat. No.: B1402221
CAS No.: 1404194-21-3
M. Wt: 241.55 g/mol
InChI Key: LWZBOWLZEUNEKU-UHFFFAOYSA-N
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Description

“4-[Chloro(difluoro)methoxy]aniline” is a chemical compound with the CAS Number: 39065-95-7 . It has a molecular weight of 193.58 .


Molecular Structure Analysis

The linear formula for “4-[Chloro(difluoro)methoxy]aniline” is C7H6ClF2NO . The Inchi Code is 1S/C7H6ClF2NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2 .


Physical And Chemical Properties Analysis

The boiling point of “4-[Chloro(difluoro)methoxy]aniline” is predicted to be 231.9±40.0 °C and it has a predicted density of 1.402±0.06 g/cm3 . It is recommended to be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Synthesis and Polymer Applications

4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene and related compounds are utilized in the synthesis of novel trisubstituted ethylenes. These compounds, including various halogen ring-disubstituted 2-methoxyethyl phenylcyanoacrylates, are prepared through Knoevenagel condensation and are significant in copolymerization with styrene. Such syntheses and polymer applications are vital for the development of new materials with potentially unique properties (Abdelhamid et al., 2021).

Ortho:Para Ratio in Aromatic Nucleophilic Substitution

Research on the ortho:para ratios in reactions involving o- and p-fluoro- and -chloro-nitrobenzenes, including derivatives like this compound, has provided insights into the substitution patterns in such compounds. The reaction rates and mechanisms are studied for better understanding aromatic nucleophilic substitutions, crucial in designing specific reactions for synthetic purposes (Bamkole, Hirst, & Udoessien, 1973).

SNAr Reaction and Charge Control

Studies focusing on SNAr (nucleophilic aromatic substitution) reactions, particularly in compounds like 3,4-dihalogenonitrobenzenes, are relevant to understanding the reactivity of this compound. These investigations explore how different nucleophiles impact the substitution patterns, providing critical insights into the reaction mechanisms and charge control in such aromatic compounds (Cervera, Marquet, & Martin, 1996).

Antimicrobial Applications

Research has been conducted on compounds carrying various substituents like fluoro, bromo, nitro, and chloro on the benzene ring, including those structurally similar to this compound, for their potential antimicrobial properties. Such studies are crucial for the development of new antimicrobial agents (Liaras et al., 2011).

Safety and Hazards

“4-[Chloro(difluoro)methoxy]aniline” is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-[chloro(difluoro)methoxy]-2-fluoro-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-7(10,11)15-4-1-2-6(12(13)14)5(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZBOWLZEUNEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene
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4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene
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4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene
Reactant of Route 6
4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene

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